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molecular formula C4H2F6O2 B057708 2,2,2-Trifluoroethyl trifluoroacetate CAS No. 407-38-5

2,2,2-Trifluoroethyl trifluoroacetate

Cat. No. B057708
M. Wt: 196.05 g/mol
InChI Key: ZKUJOCJJXCPCFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06465509B2

Procedure details

To a suspension of 60% NaH (2.2 g, 55 mmol; washed with hexanes) in THF (250 mL) at 0° C. was added dropwise tert-butyl acetoacetate (8.0 g, 50.6 mmol) over a period of 15 min. The mixture was stirred for 15 min. and a homogenous solution solution resulted. A solution of 2.5M n-BuLi in hexanes (20.5 mL, 51 mmol) was added dropwise. After stirring for 15 min., 2,2,2-trifluoroethyl trifluoroacetate (11 g, 56 mmol) was added and the mixture was stirred for 30 min., quenched with HOAc, diluted with H2O and extracted with EtOAc. The EtOAc extract was washed with H2O, dried (anhydrous MgSO4) and concentrated. Chromatography over silica gel and elution with hexanes:EtOAc (10:1), then hexanes:EtOAc (4:1) provided 5 g of title compound as a red-brown oil.
Name
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes
Quantity
20.5 mL
Type
reactant
Reaction Step Three
Quantity
11 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]([O:9][C:10]([CH3:13])([CH3:12])[CH3:11])(=[O:8])[CH2:4][C:5]([CH3:7])=[O:6].[Li]CCCC.[F:19][C:20]([F:30])([F:29])[C:21](OCC(F)(F)F)=[O:22]>C1COCC1>[C:10]([O:9][C:3](=[O:8])[CH2:4][C:5](=[O:6])[CH2:7][C:21](=[O:22])[C:20]([F:30])([F:29])[F:19])([CH3:13])([CH3:12])[CH3:11] |f:0.1|

Inputs

Step One
Name
Quantity
2.2 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
250 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
8 g
Type
reactant
Smiles
C(CC(=O)C)(=O)OC(C)(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CCCC
Name
hexanes
Quantity
20.5 mL
Type
reactant
Smiles
Step Four
Name
Quantity
11 g
Type
reactant
Smiles
FC(C(=O)OCC(F)(F)F)(F)F

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 15 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a homogenous solution solution resulted
STIRRING
Type
STIRRING
Details
After stirring for 15 min.
Duration
15 min
STIRRING
Type
STIRRING
Details
the mixture was stirred for 30 min.
Duration
30 min
CUSTOM
Type
CUSTOM
Details
quenched with HOAc
ADDITION
Type
ADDITION
Details
diluted with H2O
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
EXTRACTION
Type
EXTRACTION
Details
The EtOAc extract
WASH
Type
WASH
Details
was washed with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (anhydrous MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
Chromatography over silica gel and elution with hexanes:EtOAc (10:1)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C)(C)(C)OC(CC(CC(C(F)(F)F)=O)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: CALCULATEDPERCENTYIELD 38.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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